Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethoxy)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-9(14)6-16-7-2-4-8(5-3-7)17-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPYPVJAIDFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 4-(trifluoromethoxy)phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate serves as a building block in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs.
- It has been utilized in the development of small molecule inhibitors targeting specific biological pathways, particularly in cancer therapy. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies .
- Anti-inflammatory Agents :
- Antimicrobial Activity :
Agrochemical Applications
-
Herbicides :
- The unique chemical structure of this compound may confer herbicidal properties, particularly against broadleaf weeds. Its efficacy as a herbicide can be enhanced through structural modifications to improve selectivity and reduce phytotoxicity to crops.
- Insecticides :
Case Study 1: Antitumor Activity
A study demonstrated that this compound exhibited significant cytotoxicity against a range of human cancer cell lines, including breast and ovarian cancers. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Herbicidal Efficacy
Field trials evaluating the herbicidal activity of this compound showed effective control of common broadleaf weeds without affecting cereal crops. This selectivity highlights its potential utility in agricultural applications.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(trifluoromethyl)phenoxy]acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-[4-(methoxy)phenoxy]acetate: Contains a methoxy group instead of a trifluoromethoxy group.
Methyl 2-[4-(chloro)phenoxy]acetate: Features a chloro group in place of the trifluoromethoxy group.
Uniqueness
Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenolic ring, which is known to enhance biological activity through various mechanisms. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethoxy groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrate significant inhibitory effects against various bacterial strains. In one study, compounds with a trifluoromethoxy substituent exhibited minimum inhibitory concentrations (MICs) ranging from 3.9 to 11.3 µg/mL against fungi such as Candida albicans and Aspergillus niger .
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, compounds with trifluoromethyl groups have been shown to down-regulate key oncogenes like EGFR and KRAS in A549 lung cancer cells, suggesting a potential mechanism for anticancer activity .
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethoxy group is crucial for enhancing the biological activity of related compounds. Research has indicated that substituting this group with other electron-withdrawing groups can lead to varying degrees of potency. For example, replacing the trifluoromethoxy group with a chlorine atom decreased inhibitory activity against certain enzymes by approximately three-fold .
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | -CF3 | High | 17.8 |
| B | -Cl | Moderate | 44.4 |
| C | -OCH3 | Low | 52.1 |
Case Studies
- Antimalarial Activity : A series of compounds structurally related to this compound were evaluated for their antimalarial properties against Plasmodium falciparum. The introduction of a para-trifluoromethoxy group significantly enhanced the potency, with some derivatives achieving subnanomolar EC50 values .
- Inhibition of ABHD12 : Inhibitors targeting ABHD12, an enzyme implicated in lipid metabolism, were found to have enhanced activity when modified with trifluoromethoxy substituents. These compounds exhibited improved selectivity and potency compared to their non-fluorinated counterparts .
Q & A
Basic: What are the key considerations for synthesizing Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate?
Methodological Answer:
The synthesis involves esterification of 4-(trifluoromethoxy)phenoxyacetic acid with methanol under acidic catalysis. A typical protocol includes:
- Catalysts : Sulfuric acid or p-toluenesulfonic acid enhances reaction rates and yields .
- Purification : Distillation or recrystallization is critical to achieve high purity (>95%), as impurities from incomplete esterification can affect downstream applications .
- Safety : Use protective equipment (gloves, masks) and segregate waste for professional disposal due to fluorinated byproducts .
Basic: How is the purity of this compound validated in research settings?
Methodological Answer:
Analytical techniques include:
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ester methyl protons at δ 3.7–3.9 ppm and trifluoromethoxy signals at δ 4.4–4.6 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (expected [M+H]+: 235.15) .
Advanced: What experimental challenges arise when studying nucleophilic substitutions involving this compound?
Methodological Answer:
The trifluoromethoxy group introduces two competing effects:
- Electron-Withdrawing Nature : Increases carbonyl electrophilicity, accelerating nucleophilic attack (e.g., hydrolysis or aminolysis).
- Steric Hindrance : Bulky substituents may hinder access to the ester carbonyl, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) .
Example Protocol : For hydrolysis, use 1M NaOH in THF/water (1:1) at 60°C, monitoring progress via TLC .
Advanced: How do stability studies inform storage conditions for this compound?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C, necessitating storage below 25°C in inert atmospheres (argon) .
- Light Sensitivity : UV exposure degrades the trifluoromethoxy group; store in amber glassware.
- Moisture Sensitivity : Hydrolysis risk mandates desiccants (silica gel) in storage containers .
Advanced: How can conflicting spectroscopic data for this compound be resolved?
Methodological Answer:
Discrepancies in NMR or IR spectra often stem from:
- Solvent Effects : Compare data in identical solvents (e.g., CDCl3 vs. DMSO-d6).
- Impurity Peaks : Use preparative HPLC to isolate the compound and re-analyze .
- Dynamic Processes : Variable-temperature NMR can identify rotamers or conformational changes affecting peak splitting .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate Synthesis : Used to prepare trifluoromethoxy-containing analogs for drug candidates targeting CNS or anti-inflammatory pathways .
- Prodrug Design : The ester moiety enhances lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases the active carboxylic acid .
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for hydrolysis or nucleophilic substitution .
- Molecular Docking : Predicts interactions with enzymes (e.g., esterases) using AutoDock Vina to optimize prodrug activation .
Basic: How is the environmental impact of this compound managed in lab settings?
Methodological Answer:
- Waste Handling : Fluorinated byproducts are segregated and treated via high-temperature incineration to prevent PFAS contamination .
- Green Chemistry : Replace methanol with bio-based alcohols (e.g., ethanol) to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
